Fmoc-Glu-OFm
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Overview
Description
Fmoc-Glu-OFm, also known as N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid α-fluorenylmethyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu-OFm typically involves the protection of the amino group of glutamic acid with the Fmoc group. This can be achieved by reacting glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods
For large-scale production, the process can be optimized by using more efficient reagents and conditions. For example, the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) instead of Fmoc-Cl can improve the yield and purity of the product . Additionally, the reaction can be carried out in a continuous flow reactor to increase the production rate and reduce the cost.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu-OFm undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-Glu-OFm is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate their biological activity and stability .
Medicine
This compound is used in the development of peptide-based drugs. It allows for the synthesis of peptides with high purity and specificity, which are essential for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The primary function of Fmoc-Glu-OFm is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. This allows for the selective deprotection of the amino group without affecting other functional groups in the peptide . The fluorenyl group also provides UV absorbance, which can be used to monitor the progress of the synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: This compound has a tert-butyl ester group instead of a fluorenylmethyl ester group.
Fmoc-Glu(OBzl)-OH: This compound has a benzyl ester group instead of a fluorenylmethyl ester group.
Uniqueness
Fmoc-Glu-OFm is unique due to its fluorenylmethyl ester group, which provides additional stability and UV absorbance compared to other protecting groups. This makes it particularly useful in applications where monitoring the progress of the synthesis is important .
Properties
Molecular Formula |
C34H28NO6- |
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Molecular Weight |
546.6 g/mol |
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m0/s1 |
InChI Key |
YDZLVLICRXQATH-HKBQPEDESA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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